5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The structure features a 3-chlorophenylmethylene group at position 5 and a complex substituent at position 3: a 3-oxopropyl chain linked to a 2-(2-hydroxyethyl)piperidine moiety. This substitution pattern likely enhances its interaction with biological targets, such as enzymes or receptors, while the hydroxyethyl group may improve solubility compared to purely lipophilic analogs .
Properties
Molecular Formula |
C20H23ClN2O3S2 |
|---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23ClN2O3S2/c21-15-5-3-4-14(12-15)13-17-19(26)23(20(27)28-17)10-7-18(25)22-9-2-1-6-16(22)8-11-24/h3-5,12-13,16,24H,1-2,6-11H2/b17-13- |
InChI Key |
GWEWAQGVYLCCIX-LGMDPLHJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a condensation reaction with an appropriate aldehyde.
Attachment of the Piperidyl Moiety: The piperidyl moiety is attached through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolidinone ring structure, which is known for its diverse biological activities. The presence of the chlorophenyl group and the piperidyl moiety enhances its interaction with biological targets. Its molecular formula is , and it exhibits a complex structure that contributes to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds similar to 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from thiazolidinones have been evaluated for their anticancer activity. Studies show that these derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with varying degrees of potency depending on their structural modifications .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidinone derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. The incorporation of specific functional groups can enhance their efficacy against resistant strains, making them potential candidates for new antimicrobial agents.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, thiazolidinones are recognized for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. Research is ongoing to elucidate the specific mechanisms through which these compounds exert their anti-inflammatory effects .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of thiazolidinone derivatives on human cancer cell lines. The results highlighted that certain modifications in the thiazolidinone structure significantly increased cytotoxicity. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against MCF-7 cells compared to their parent compounds .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The study found that specific derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new therapeutic agents in treating resistant infections.
Case Study 3: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of thiazolidinones revealed that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism by which they could be utilized in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
- (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one : Exhibited potent antialgal activity (IC50 = 1.3 μmol/L against Chlorella vulgaris), attributed to electron-withdrawing chloro substituents enhancing electrophilicity .
- (5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one : Demonstrated moderate activity in photosynthesis inhibition assays, suggesting heteroaromatic substituents may reduce potency compared to halogenated analogs .
Substituent Variations at Position 3
- 3-Cyclopentyl analogs (e.g., (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one): Bulky cyclopentyl groups improve membrane permeability but may sterically hinder target binding .
- 3-(2-Hydroxyethyl) derivatives : Hydroxyethyl groups enhance aqueous solubility, as seen in (5Z)-3-(2-hydroxyethyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which showed improved bioavailability in pharmacokinetic studies .
Key Research Findings
- Electron-withdrawing groups (e.g., Cl, NO2) at position 5 enhance bioactivity by increasing electrophilicity and target binding .
- Hydrophilic side chains (e.g., hydroxyethyl, ethoxypropyl) improve solubility but may reduce membrane permeability, necessitating a balance in drug design .
Biological Activity
The compound 5-[(3-Chlorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone core with a chlorophenyl group and a piperidine moiety, which are critical for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
-
Anticancer Activity :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. In vitro studies demonstrated that it effectively inhibited cell proliferation in various cancer cell lines, including melanoma and breast cancer cells.
- A study indicated that at concentrations around 10 µM, the compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting significant cytotoxicity .
-
Anti-inflammatory Effects :
- The compound demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in animal models. This suggests a potential role in treating inflammatory diseases.
- In a murine model of inflammation, administration of the compound resulted in a 40% reduction in paw edema compared to control groups .
-
Antimicrobial Properties :
- Preliminary tests revealed that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- The presence of the thiazolidinone moiety is believed to enhance its interaction with bacterial cell membranes.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity :
- Anti-inflammatory Assessment :
- Antimicrobial Evaluation :
Summary of Biological Activities
| Activity Type | Observed Effect | IC50/Concentration |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 15 µM (MCF-7) |
| Anti-inflammatory | Reduces cytokine levels | 40% reduction in edema |
| Antimicrobial | Effective against S. aureus | MIC = 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
